- Selective Gold-Catalyzed Synthesis of Cyanamides and 1-Substituted 1H-Tetrazol-5-Amines from IsocyanidesChemistry - A European Journal, 2018, 24(52), 13788-13791,
Cas no 931-54-4 (Isocyanobenzene)

Isocyanobenzene structure
Nome del prodotto:Isocyanobenzene
Isocyanobenzene Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene, isocyano-
- 1-ISOCYANOBENZENE
- ISOCYANOBENZENE
- Benzene,isocyano
- C6H5-NC
- Phenyl isocyanide
- Benzoisonitrile
- Phenyl isonitrile
- Isocyanobenzene (ACI)
- Phenyl isocyanide (6CI, 7CI, 8CI)
- MFCD05148520
- Q27110030
- NS00042673
- AKOS002433953
- DTXSID50239267
- SY243548
- SCHEMBL244994
- Isocyanobenzene, AldrichCPR
- isocyano-benzene
- 931-54-4
- GEO-03710
- CHEBI:29367
- DS3UDW47UG
- Phenylisocyanide
- AB1473
- PHENYL ISOCYANIDE (1-ISOCYANOBENZENE)
- InChI=1/C7H5N/c1-8-7-5-3-2-4-6-7/h2-6
- EINECS 213-239-2
- DB-008764
- Isocyanobenzene
-
- MDL: MFCD05148520
- Inchi: 1S/C7H5N/c1-8-7-5-3-2-4-6-7/h2-6H
- Chiave InChI: RCIBIGQXGCBBCT-UHFFFAOYSA-N
- Sorrisi: [C-]#[N+]C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 103.04200
- Massa monoisotopica: 103.042199
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 8
- Conta legami ruotabili: 0
- Complessità: 103
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.6
- Superficie polare topologica: 4.4
Proprietà sperimentali
- Densità: 1.0248 (rough estimate)
- Punto di ebollizione: 183.35°C (rough estimate)
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.6760 (estimate)
- PSA: 0.00000
- LogP: 1.46810
Isocyanobenzene Informazioni sulla sicurezza
- Codice categoria di pericolo: 20/21/22
- Istruzioni di sicurezza: S26; S36/37/39
- Frasi di rischio:R20/21/22
Isocyanobenzene Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Oakwood | 180012-1g |
Isocyanobenzene |
931-54-4 | 98% | 1g |
$136.00 | 2024-07-19 | |
eNovation Chemicals LLC | Y1303410-1g |
ISOCYANOBENZENE |
931-54-4 | 95% | 1g |
$420 | 2024-06-05 | |
TRC | I809010-1g |
Isocyanobenzene |
931-54-4 | 1g |
$ 148.00 | 2023-09-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FH869-50mg |
Isocyanobenzene |
931-54-4 | 97% | 50mg |
422.0CNY | 2021-07-14 | |
eNovation Chemicals LLC | D648572-10g |
Phenylisocyanide |
931-54-4 | 95% | 10g |
$985 | 2025-02-20 | |
Ambeed | A351258-1g |
Isocyanobenzene |
931-54-4 | 95% | 1g |
$427.0 | 2024-04-15 | |
Aaron | AR006ISS-100mg |
Benzene, isocyano- |
931-54-4 | 95% | 100mg |
$32.00 | 2024-07-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRC220-250mg |
Benzene, isocyano- |
931-54-4 | 95% | 250mg |
¥1274.0 | 2024-04-15 | |
eNovation Chemicals LLC | Y1303410-5g |
ISOCYANOBENZENE |
931-54-4 | 95% | 5g |
$1200 | 2025-02-21 | |
eNovation Chemicals LLC | D648572-5g |
Phenylisocyanide |
931-54-4 | 95% | 5g |
$650 | 2025-02-20 |
Isocyanobenzene Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 30 min, 0 °C; 1 h, rt; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Metodo di produzione 2
Metodo di produzione 3
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 1 h, 0 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 0 °C
Riferimento
- Preparation of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine based tyrosyl-DNA phosphodiesterase 1 (TPD1) inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Acetic anhydride ; 2 h, 55 °C
1.2 0 °C; 2 h, 25 °C
1.3 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.4 Reagents: Water ; 0 °C
1.2 0 °C; 2 h, 25 °C
1.3 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.4 Reagents: Water ; 0 °C
Riferimento
- Synthesis of Imides, Imidates, Amidines, and Amides by Intercepting the Aryne-Isocyanide Adduct with Weak NucleophilesOrganic Letters, 2019, 21(18), 7390-7393,
Metodo di produzione 6
Metodo di produzione 7
Metodo di produzione 8
Condizioni di reazione
1.1 0 °C; overnight, 0 °C → reflux
1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, rt; 1 h, 0 °C; 2 h, rt
1.2 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, rt; 1 h, 0 °C; 2 h, rt
Riferimento
- Highly Stereoselective Ugi/Pictet-Spengler SequenceJournal of Organic Chemistry, 2022, 87(11), 7085-7096,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 1 h, rt
Riferimento
- Palladium-catalyzed direct coupling of 2-vinylanilines and isocyanides: an efficient synthesis of 2-aminoquinolinesOrganic & Biomolecular Chemistry, 2015, 13(47), 11486-11491,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Triphenylphosphine
Riferimento
- Isonitriles, Germany, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Lithium perchlorate Solvents: Dimethylformamide
Riferimento
- Electrochemical reduction of carbonimidoyl dichlorides. A new method for the preparation of isocyanidesTetrahedron Letters, 1992, 33(33), 4779-82,
Metodo di produzione 12
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Acetic anhydride ; 2 h, 55 °C; 55 °C → 0 °C
1.2 0 °C; 2 h, 25 °C
1.3 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 0 °C; 0 °C; 2 h, 0 °C
1.4 Reagents: Water
1.2 0 °C; 2 h, 25 °C
1.3 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; 0 °C; 0 °C; 2 h, 0 °C
1.4 Reagents: Water
Riferimento
- Silver-Catalyzed Selective Multicomponent Coupling Reactions of Arynes with Nitriles and IsonitrilesOrganic Letters, 2020, 22(2), 642-647,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride Solvents: Toluene ; 6 min, rt
1.2 Solvents: Water ; 0.6 min, rt
1.2 Solvents: Water ; 0.6 min, rt
Riferimento
- Odorless isocyanide chemistry: An integrated microfluidic system for a multistep reaction sequenceAngewandte Chemie, 2013, 52(29), 7564-7568,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: 1,3-Benzenedisulfonyl dichloride Solvents: Dichloromethane ; 3 h, 110 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Riferimento
- A general simple methodology for synthesis of isonitriles using benzene-1,3-disulfonyl dichlorideLetters in Organic Chemistry, 2013, 10(1), 37-41,
Metodo di produzione 16
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Lithium perchlorate Solvents: Dimethylformamide
Riferimento
- Electrochemical generation of alkyl and aryl isocyanidesTetrahedron, 1999, 55(31), 9631-9640,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Ethanaminium, N,N-diethyl-N-[[(methoxycarbonyl)amino]sulfonyl]-, inner salt Solvents: Dichloromethane
Riferimento
- Dehydration of formamides using the Burgess reagent: a new route to isocyanidesJournal of the Chemical Society, 1998, (6), 1015-1018,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Cyanuric chloride , Triethylamine Solvents: Ethanol , Dichloromethane ; 0 °C; 3 min, 50 °C; 100 °C → rt; 1 min, rt
Riferimento
- Microwave-assisted synthesis of isonitriles: a general simple methodologyJournal of Organic Chemistry, 2005, 70(6), 2361-2363,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Tetrahydrofuran ; < 0 °C; < 0 °C; 3 h, < 0 °C; 1 h, < 0 °C → rt
Riferimento
- 4-Phenoxyquinoline-triazole-amide compounds as c-Met kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
Isocyanobenzene Raw materials
Isocyanobenzene Preparation Products
Isocyanobenzene Letteratura correlata
-
1. Reactions of μ-ethynediyl complexes of transition metals: selective double insertion of isocyanides and molecular structure of [Cl(Et3P)2PdCCC(NPh)C(NPh)Pd(PEt3)2Cl]Kiyotaka Onitsuka,Hiroo Ogawa,Takashi Joh,Shigetoshi Takahashi,Yasuhiro Yamamoto,Hiroshi Yamazaki J. Chem. Soc. Dalton Trans. 1991 1531
-
Jia-Li Chen,Ming Su,Zhi-Qiang Jiang,Na Liu,Jun Yin,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem. 2015 6 4784
-
Jun Yin,Lei Xu,Xin Han,Li Zhou,Chonglong Li,Zong-Quan Wu Polym. Chem. 2017 8 545
-
Xiao-Juan Wang,Gao-Wei Li,Ming-Yang Mo,Shuai-Hua Shi,Si-Yu Li,Xin-Yi Liu,Lan-Tao Liu Polym. Chem. 2022 13 6361
-
5. Crystal and molecular structure of di-iodotetrakis(phenyl isocyanide)cobalt(II). A strictly linear Co–I–Co bridgeDieter Baumann,Helmut Endres,Heimo J. Keller,Johannes Weiss J. Chem. Soc. Chem. Commun. 1973 853b
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:931-54-4)Isocyanobenzene

Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):154.0/384.0
JU LAN HUA GONG KE JI ( QING DAO ) Co., Ltd.
(CAS:931-54-4)Isocyanobenzene

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